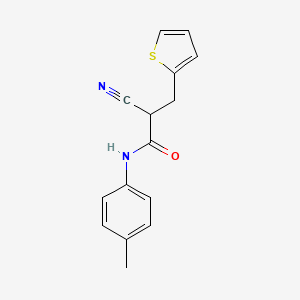

2-cyano-N-(4-methylphenyl)-3-(thiophen-2-yl)propanamide

Description

2-Cyano-N-(4-methylphenyl)-3-(thiophen-2-yl)propanamide is a synthetic organic compound characterized by a propanamide backbone with three key substituents: a cyano group (-CN) at position 2, a 4-methylphenyl group on the amide nitrogen, and a thiophen-2-yl moiety at position 2. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. While its exact biological activity remains uncharacterized in the provided evidence, its structural analogs have demonstrated diverse applications, including enzyme inhibition and heterocyclic drug development .

Properties

IUPAC Name |

2-cyano-N-(4-methylphenyl)-3-thiophen-2-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-11-4-6-13(7-5-11)17-15(18)12(10-16)9-14-3-2-8-19-14/h2-8,12H,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAOUKAJTQGYCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(CC2=CC=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-cyano-N-(4-methylphenyl)-3-(thiophen-2-yl)propanamide, with the chemical formula C15H14N2OS and CAS number 483359-09-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyano group, a thiophene ring, and an aromatic amine, which contribute to its biological properties. The presence of these functional groups allows for diverse interactions with biological targets.

The biological activity of 2-cyano-N-(4-methylphenyl)-3-(thiophen-2-yl)propanamide is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that the compound may inhibit certain enzymes by binding to their active sites or modulate receptor activity through competitive inhibition.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that 2-cyano-N-(4-methylphenyl)-3-(thiophen-2-yl)propanamide may possess cytotoxic effects against several cancer cell lines. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways relevant to cancer progression and inflammation.

- Antiviral Properties : Some studies have explored its efficacy against viral targets, although detailed mechanisms remain under investigation.

In Vitro Studies

A study assessing the cytotoxic effects of 2-cyano-N-(4-methylphenyl)-3-(thiophen-2-yl)propanamide on human cancer cell lines demonstrated the following IC50 values:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 15.5 |

| A549 (Lung) | 12.0 |

| HeLa (Cervical) | 20.3 |

These results indicate that the compound exhibits significant cytotoxicity, particularly against lung and breast cancer cell lines.

Mechanistic Studies

Mechanistic investigations have shown that treatment with this compound leads to increased levels of pro-apoptotic factors such as p53 and caspase-3 activation in MCF-7 cells, suggesting that it promotes apoptotic pathways in cancer cells.

Case Studies

- Case Study on MCF-7 Cells : A detailed examination of the effects of 2-cyano-N-(4-methylphenyl)-3-(thiophen-2-yl)propanamide on MCF-7 cells revealed a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated a significant rise in early apoptotic cells after treatment with concentrations above 10 μM.

- Antiviral Activity Assessment : In a recent study, the compound was tested for antiviral activity against influenza virus strains. Results showed moderate inhibition at concentrations around 25 μM, highlighting its potential as a lead compound for further antiviral drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-cyano-N-(4-methylphenyl)-3-(thiophen-2-yl)propanamide with structurally related compounds, focusing on molecular properties, substituent effects, and biological relevance:

Key Observations:

Substituent Impact on Physicochemical Properties: The 4-methylphenyl group in the target compound enhances hydrophobicity compared to analogs with electron-donating groups (e.g., 2-ethoxyphenyl in ).

Structural Variations: The prop-2-enamide isomer () introduces a conjugated double bond, likely altering reactivity and solubility compared to the saturated propanamide backbone.

Commercial and Discontinued Analogs: The discontinued 2-cyano-N-(2-ethoxyphenyl)-3-(thiophen-2-yl)propanamide () highlights industrial interest in thiophen-containing propanamides, though stability or efficacy concerns may have led to its withdrawal.

Research Findings and Implications

- Heterocyclic Modifications : Compounds like 7d () demonstrate how auxiliary heterocycles (oxadiazole, thiazole) can enhance molecular interactions, though they also increase synthetic complexity.

- Structural Isomerism : The prop-2-enamide variant () underscores the importance of backbone geometry in modulating electronic properties and drug-likeness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.